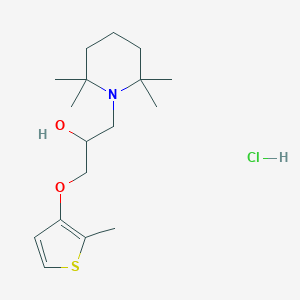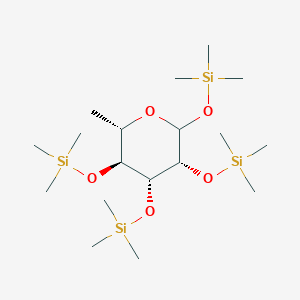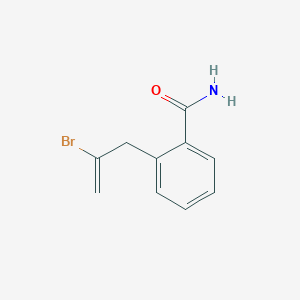![molecular formula C22H26N2O8 B013014 5-O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 108914-31-4](/img/structure/B13014.png)
5-O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl ester is a research compound with the molecular formula C22H26N2O8 and a molecular weight of 446.4 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and inhibition.
Medicine: As a potential lead compound for drug development.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis, releasing active intermediates that interact with biological targets. The exact pathways and molecular targets involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar compounds to 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl ester include other 1,4-dihydropyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the pyridine ring. Examples of similar compounds include:
- 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid
- 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl ester lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
108914-31-4 |
|---|---|
Fórmula molecular |
C22H26N2O8 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
5-O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H26N2O8/c1-12-17(20(25)29-5)19(14-7-6-8-15(9-14)24(27)28)18(13(2)23-12)21(26)30-10-16-11-31-22(3,4)32-16/h6-9,16,19,23H,10-11H2,1-5H3 |
Clave InChI |
YXHSDVFQANABCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2COC(O2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCC2COC(O2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B12941.png)


![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)




